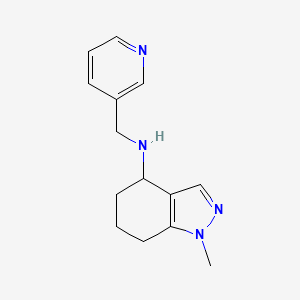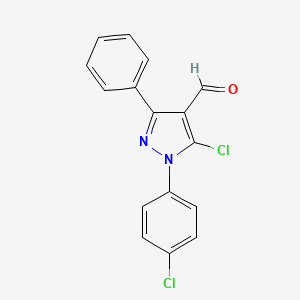![molecular formula C15H19NO3 B7540962 1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540962.png)
1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid, also known as telaprevir, is a synthetic small molecule drug that has been developed as a treatment for hepatitis C virus (HCV) infection. Telaprevir is a protease inhibitor that works by inhibiting the activity of the HCV NS3/4A protease, which is essential for viral replication.
作用機序
Telaprevir works by inhibiting the activity of the HCV NS3/4A protease, which is essential for viral replication. The NS3/4A protease cleaves the HCV polyprotein into individual viral proteins, which are then used to assemble new viral particles. By inhibiting the activity of the NS3/4A protease, 1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid prevents the formation of new viral particles and reduces the viral load in infected individuals.
Biochemical and Physiological Effects:
Telaprevir has been shown to have a significant impact on the biochemical and physiological parameters of individuals with HCV infection. Treatment with this compound has been shown to reduce the viral load, improve liver function, and reduce the risk of developing liver cirrhosis and hepatocellular carcinoma. However, this compound can also cause side effects such as anemia, rash, and gastrointestinal symptoms.
実験室実験の利点と制限
Telaprevir has several advantages for use in lab experiments. It is a well-characterized drug that has been extensively studied in clinical trials, and its mechanism of action is well understood. Telaprevir is also readily available and can be easily synthesized in the lab. However, 1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid has limitations for use in lab experiments. It is a small molecule drug that may not accurately reflect the complex interactions that occur in vivo. Additionally, this compound has significant side effects that may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid. One area of research is the development of new protease inhibitors that are more effective and have fewer side effects than this compound. Another area of research is the study of this compound in combination with other direct-acting antiviral agents for the treatment of HCV infection. Finally, the study of this compound in animal models of HCV infection may provide valuable insights into the mechanism of action of the drug and its potential use in the treatment of HCV infection.
合成法
The synthesis of 1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid involves the reaction of 2-(4-methylphenyl)acetic acid with cyclopentanone to form 2-(4-methylphenyl)-cyclopentanone. This intermediate is then reacted with hydroxylamine to form the corresponding oxime, which is then reduced with sodium borohydride to form the amine. Finally, the amine is reacted with 1-chlorocarbonyl-2-methylpropylamine to form the desired product, this compound.
科学的研究の応用
Telaprevir has been extensively studied in clinical trials as a treatment for HCV infection. It has been shown to be effective in improving sustained virologic response rates when used in combination with peginterferon alfa and ribavirin, which are the standard treatments for HCV infection. Telaprevir has also been studied as a monotherapy and in combination with other direct-acting antiviral agents for the treatment of HCV infection.
特性
IUPAC Name |
1-[[2-(4-methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-4-6-12(7-5-11)10-13(17)16-15(14(18)19)8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTPQZZFYVTYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2(CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)

![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)


![1-[[2-(3-Fluorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540965.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)
![1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)